![molecular formula C15H19BF2O4 B1652245 Coc(C(C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)(F)F)=O CAS No. 1415960-55-2](/img/structure/B1652245.png)
Coc(C(C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)(F)F)=O
Overview
Description
Coc(C(C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)(F)F)=O, also known as Cocaine benzoyl ecgonine, is a chemical compound that belongs to the family of tropane alkaloids. Cocaine is a potent stimulant that is extracted from the leaves of the coca plant. It is widely known for its psychoactive effects, but it has also been used in scientific research for its unique properties. In
Mechanism of Action
Coc(C(C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)(F)F)=O benzoyl ecgonine works by blocking the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which results in a euphoric and stimulating effect. It also has an effect on the serotonin system, which is responsible for regulating mood, appetite, and sleep.
Biochemical and Physiological Effects:
Coc(C(C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)(F)F)=O benzoyl ecgonine has a variety of biochemical and physiological effects on the body. It increases heart rate and blood pressure, which can lead to cardiovascular problems. It also causes vasoconstriction, which can reduce blood flow to vital organs. In addition, it can cause seizures, respiratory failure, and even death in high doses.
Advantages and Limitations for Lab Experiments
Coc(C(C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)(F)F)=O benzoyl ecgonine has several advantages and limitations for lab experiments. It is a potent inhibitor of dopamine and norepinephrine reuptake, which makes it a valuable tool for studying the role of these neurotransmitters in the brain. However, it is also highly addictive and can cause severe health problems. Therefore, it must be used with caution in lab experiments.
Future Directions
There are several future directions for the study of cocaine benzoyl ecgonine. One area of research is the development of new drugs that target the dopamine and norepinephrine systems without the addictive properties of cocaine. Another area of research is the study of the long-term effects of cocaine use on the brain and behavior. Finally, there is a need for more research on the biochemical and physiological effects of cocaine benzoyl ecgonine in order to better understand its potential as a therapeutic agent.
Conclusion:
In conclusion, cocaine benzoyl ecgonine is a potent stimulant that has been used in scientific research for its unique properties. It is a valuable tool for studying the role of dopamine and norepinephrine in the brain, but it also has several health risks. Therefore, it must be used with caution in lab experiments. There are several future directions for the study of cocaine benzoyl ecgonine, including the development of new drugs and the study of its long-term effects on the brain and behavior.
Scientific Research Applications
Coc(C(C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)(F)F)=O benzoyl ecgonine has been used in scientific research for its unique properties. It is a potent inhibitor of dopamine and norepinephrine reuptake, which makes it a valuable tool for studying the role of these neurotransmitters in the brain. It has also been used to study the effects of cocaine on the brain and behavior.
properties
IUPAC Name |
methyl 2,2-difluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BF2O4/c1-13(2)14(3,4)22-16(21-13)11-8-6-10(7-9-11)15(17,18)12(19)20-5/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJUYOCPBWDNPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(=O)OC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BF2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001117208 | |
Record name | Benzeneacetic acid, α,α-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001117208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coc(C(C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)(F)F)=O | |
CAS RN |
1415960-55-2 | |
Record name | Benzeneacetic acid, α,α-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415960-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, α,α-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001117208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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